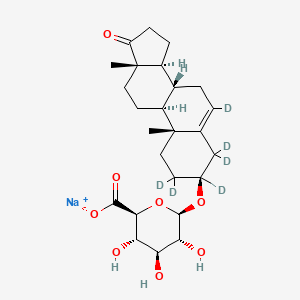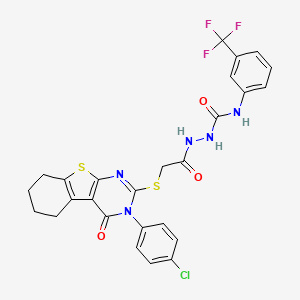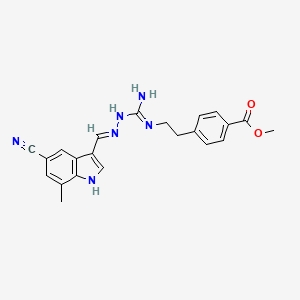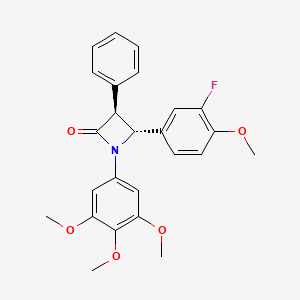
Bcn-SS-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-SS-NHS, also known as bicyclo[6.1.0]non-4-yne-succinimidyl ester, is a cleavable linker vital in the synthesis of antibody-drug conjugates (ADCs). This compound joins cytotoxic drugs to antibodies, enabling precise delivery to cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-SS-NHS is synthesized through a series of chemical reactions involving the formation of a bicyclo[6.1.0]non-4-yne (BCN) group and its subsequent attachment to a succinimidyl ester (NHS) group. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
Attachment to NHS Group: The BCN group is then reacted with N-hydroxysuccinimide (NHS) under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions
BCN-SS-NHS undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages.
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the attached drug.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst.
Cleavage Reaction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
SPAAC Reaction: The major product is a stable triazole linkage between the BCN and azide groups.
Cleavage Reaction: The major products are the released drug and the cleaved linker
Scientific Research Applications
BCN-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy, ensuring precise delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of diagnostic tools and biosensors
Mechanism of Action
Comparison with Similar Compounds
BCN-SS-NHS is unique compared to other similar compounds due to its cleavable nature and high reactivity in SPAAC reactions. Similar compounds include:
Dibenzocyclooctyne (DBCO)-NHS: Another cleavable linker used in ADC synthesis, but with different reactivity and stability profiles.
Tetrazine-NHS: Used in bioorthogonal chemistry, but with different reaction mechanisms and applications.
This compound stands out due to its optimal balance of stability and reactivity, making it highly effective in ADC synthesis and other bioconjugation applications .
Properties
Molecular Formula |
C20H26N2O6S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16? |
InChI Key |
LDUOFTPHQYSEJW-XYPWUTKMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


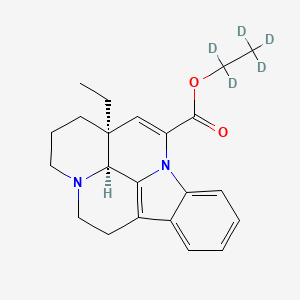
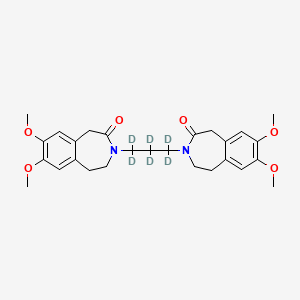
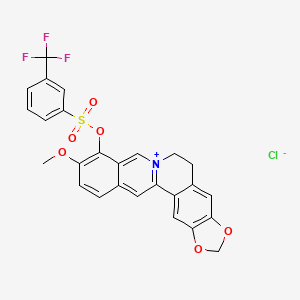
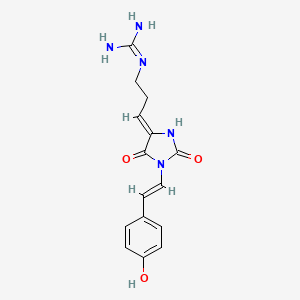
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
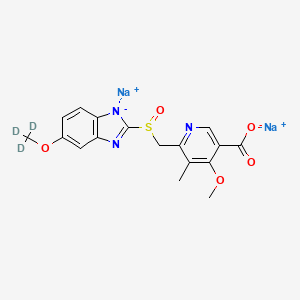
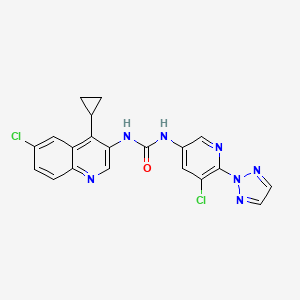
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
